molecular formula C9H8F2O2 B1424251 2,2-Difluoro-2-(2-methylphenyl)acetic acid CAS No. 1250354-50-7

2,2-Difluoro-2-(2-methylphenyl)acetic acid

Cat. No.: B1424251
CAS No.: 1250354-50-7
M. Wt: 186.15 g/mol
InChI Key: SXQZXCPIDDTVQM-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(2-methylphenyl)acetic acid is an organic compound with the molecular formula C9H8F2O2 It is characterized by the presence of two fluorine atoms and a 2-methylphenyl group attached to the acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(2-methylphenyl)acetic acid typically involves the introduction of fluorine atoms into the acetic acid structure. One common method is the reaction of 2-methylphenylacetic acid with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane, at low temperatures to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-(2-methylphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of 2,2-difluoro-2-(2-methylphenyl)ketone or 2,2-difluoro-2-(2-methylphenyl)carboxylic acid.

    Reduction: Formation of 2,2-difluoro-2-(2-methylphenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-2-(2-methylphenyl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: Investigated for its potential as a biochemical probe due to its unique fluorine atoms.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,2-Difluoro-2-(2-methylphenyl)acetic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

    2,2-Difluoro-2-(fluorosulfonyl)acetic acid: Known for its use as a difluorocarbene source.

    Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Utilized in trifluoromethylation reactions.

    α,α-Difluorophenylacetic acid: Used to introduce benzylic difluoromethylene groups to molecular scaffolds.

Uniqueness: 2,2-Difluoro-2-(2-methylphenyl)acetic acid is unique due to the presence of the 2-methylphenyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This structural feature makes it a valuable intermediate in the synthesis of specialized fluorinated compounds.

Properties

IUPAC Name

2,2-difluoro-2-(2-methylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O2/c1-6-4-2-3-5-7(6)9(10,11)8(12)13/h2-5H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQZXCPIDDTVQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C(=O)O)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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